molecular formula C20H38O4Pb B12650107 Lead(II) isodecanoate CAS No. 84852-34-6

Lead(II) isodecanoate

Cat. No.: B12650107
CAS No.: 84852-34-6
M. Wt: 550 g/mol
InChI Key: QMCBXDKFCYNTSF-UHFFFAOYSA-L
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Description

Lead(II) isodecanoate is an organometallic compound with the chemical formula Pb(C10H19O2)2. It is a lead salt of isodecanoic acid, where lead is in the +2 oxidation state. This compound is known for its applications in various industrial processes, particularly in the field of lubrication and as a stabilizer in certain types of plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(II) isodecanoate can be synthesized through a reaction between lead(II) oxide (PbO) and isodecanoic acid (C10H20O2). The reaction typically involves heating the reactants under reflux conditions to ensure complete reaction and formation of the lead salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of isodecanoic acid to a suspension of lead(II) oxide in an organic solvent. The mixture is then heated to facilitate the reaction, and the product is purified through filtration and recrystallization processes to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Lead(II) isodecanoate undergoes several types of chemical reactions, including:

    Oxidation: Lead(II) can be oxidized to lead(IV) under specific conditions.

    Reduction: Lead(II) can be reduced to metallic lead.

    Substitution: The isodecanoate ligands can be substituted by other carboxylates or ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Carboxylic acids or other ligands in the presence of a suitable catalyst can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Lead(IV) compounds or oxides.

    Reduction: Metallic lead.

    Substitution: New lead carboxylates or organometallic compounds.

Scientific Research Applications

Lead(II) isodecanoate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other lead-based compounds and materials.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.

    Medicine: Explored for its potential use in radiopharmaceuticals for imaging and therapy.

    Industry: Utilized as a lubricant additive and stabilizer in the production of certain types of plastics and polymers.

Mechanism of Action

The mechanism by which lead(II) isodecanoate exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    Lead(II) acetate: Another lead salt with similar properties but different applications.

    Lead(II) stearate: Used as a stabilizer in plastics, similar to lead(II) isodecanoate.

    Lead(II) chloride: Commonly used in laboratory settings for various chemical reactions.

Uniqueness: this compound is unique due to its specific structure and the presence of isodecanoate ligands, which impart distinct physical and chemical properties. Its applications in lubrication and plastic stabilization are particularly noteworthy, setting it apart from other lead compounds.

Properties

CAS No.

84852-34-6

Molecular Formula

C20H38O4Pb

Molecular Weight

550 g/mol

IUPAC Name

lead(2+);8-methylnonanoate

InChI

InChI=1S/2C10H20O2.Pb/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

QMCBXDKFCYNTSF-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

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